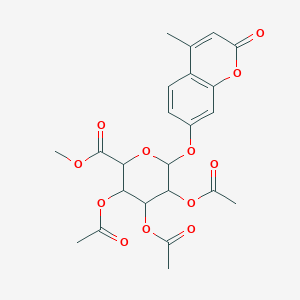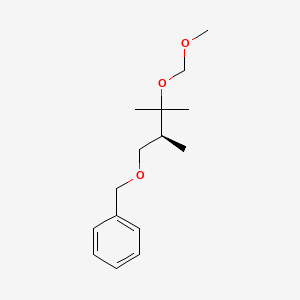
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene is an organic compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with a methoxymethoxy group and a dimethyl-butoxymethyl group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxymethoxy-2s,3-dimethyl-butanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), benzyl chloride (C6H5CH2Cl)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzene derivatives
Applications De Recherche Scientifique
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-toluene
- (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-phenol
- (3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-aniline
Uniqueness
(3-Methoxymethoxy-2s,3-dimethyl-butoxymethyl)-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C15H24O3 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
[(2S)-3-(methoxymethoxy)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C15H24O3/c1-13(15(2,3)18-12-16-4)10-17-11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3/t13-/m0/s1 |
Clé InChI |
LRNYVSCKLFJGBW-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](COCC1=CC=CC=C1)C(C)(C)OCOC |
SMILES canonique |
CC(COCC1=CC=CC=C1)C(C)(C)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


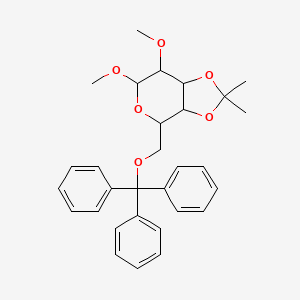
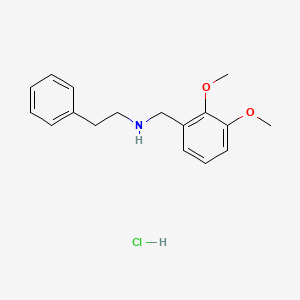
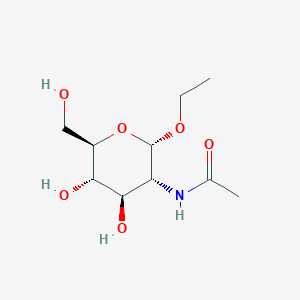
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
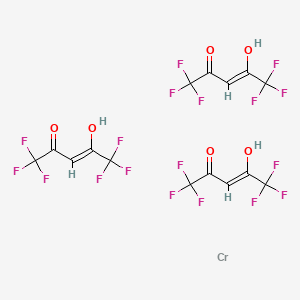
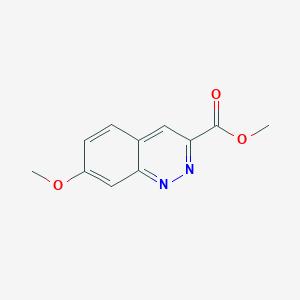
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)

